molecular formula C16H33Cl3Si B12325334 Trichloro(2-hexyldecyl)silane

Trichloro(2-hexyldecyl)silane

Cat. No.: B12325334
M. Wt: 359.9 g/mol
InChI Key: AJCWEJGEPQOEKQ-UHFFFAOYSA-N
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Description

Trichloro(2-hexyldecyl)silane is an organosilicon compound with the molecular formula C16H33Cl3Si. It is a member of the chlorosilane family, which are compounds containing silicon-chlorine bonds. These compounds are known for their reactivity and are widely used in various industrial and research applications.

Properties

Molecular Formula

C16H33Cl3Si

Molecular Weight

359.9 g/mol

IUPAC Name

trichloro(2-hexyldecyl)silane

InChI

InChI=1S/C16H33Cl3Si/c1-3-5-7-9-10-12-14-16(15-20(17,18)19)13-11-8-6-4-2/h16H,3-15H2,1-2H3

InChI Key

AJCWEJGEPQOEKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C[Si](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichloro(2-hexyldecyl)silane can be synthesized through the hydrosilylation of alkenes with trichlorosilane. This reaction typically involves the addition of trichlorosilane to an alkene in the presence of a catalyst, such as a platinum or rhodium complex. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Industrial Production Methods

In industrial settings, this compound is produced using similar hydrosilylation processes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation or other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Trichloro(2-hexyldecyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Trichloro(2-hexyldecyl)silane serves as a precursor in the synthesis of various organosilicon compounds. Its highly reactive silicon-chlorine bonds allow it to participate in several chemical transformations:

  • Oxidation : Produces silanols and siloxanes.
  • Reduction : Leads to the formation of hydrosilanes.
  • Substitution Reactions : Can yield alkoxysilanes, aminosilanes, and thiolsilanes.

This reactivity makes it a valuable building block for creating complex silicon-based materials used in diverse applications.

Surface Modification

One of the prominent applications of this compound is in surface modification. It is employed to enhance the properties of surfaces in various fields:

  • Biological Assays : Modifies surfaces for better interaction with biological samples, improving assay sensitivity and specificity.
  • Cell Culture Studies : Enhances cell adhesion and growth on surfaces, facilitating better experimental outcomes.

The ability to tailor surface characteristics makes this compound essential in both research and industrial settings.

Biomedical Applications

In the biomedical field, this compound is investigated for its potential in:

  • Drug Delivery Systems : Its reactivity allows for the development of drug carriers that can improve bioavailability and target delivery.
  • Biomedical Coatings : Used to create coatings that enhance biocompatibility and reduce bacterial adhesion on medical devices.

These applications are crucial for advancing medical technologies and improving patient outcomes.

Industrial Applications

This compound finds extensive use in industrial applications:

  • Silicone Polymer Production : Acts as an intermediate in synthesizing silicone polymers used in various products such as adhesives, sealants, and coatings.
  • Adhesives : Enhances adhesion properties on low-energy surfaces, improving performance in industrial bonding applications.

The versatility of this compound makes it a key ingredient in many industrial formulations.

Environmental Applications

The compound is also being explored for environmental applications:

  • Contaminant Repellency : Used in developing materials that repel contaminants, aiding in environmental remediation efforts.
  • Coatings for Pollution Control : Its properties can be utilized to create surfaces that minimize pollutant adhesion, contributing to cleaner environments.

Mechanism of Action

The mechanism of action of trichloro(2-hexyldecyl)silane involves its reactivity with nucleophiles and electrophiles. The silicon-chlorine bonds are highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trichloro(2-hexyldecyl)silane is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it suitable for specialized applications where other chlorosilanes may not be as effective .

Biological Activity

Trichloro(2-hexyldecyl)silane , a silane compound, is characterized by its unique structure that includes a long hydrocarbon chain. This compound is of significant interest in various fields, including materials science and biomedicine, due to its potential biological activities and applications. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Chemical Formula : C12_{12}H25_{25}Cl3_3Si
  • Molecular Weight : 303.7 g/mol
  • CAS Number : 928-65-4

Physical Properties

PropertyValue
AppearanceColorless liquid
Boiling Point220 °C
Density1.01 g/cm³
Solubility in WaterReacts with water

Toxicological Profile

This compound exhibits notable toxicological effects. According to data from the New Jersey Department of Health:

  • Corrosive Nature : The compound is corrosive and can cause severe skin and eye irritation upon contact.
  • Respiratory Effects : Inhalation can lead to respiratory distress, including coughing and wheezing, and may cause pulmonary edema in higher exposures .
  • Long-term Effects : Chronic exposure may lead to lasting respiratory issues, although there is currently no evidence linking it to cancer or reproductive hazards .

Research indicates that this compound interacts with cellular membranes due to its amphiphilic nature. This interaction can disrupt lipid bilayers, leading to increased permeability and potential cytotoxicity.

Case Studies

  • Cell Membrane Interaction Study :
    • A study investigated the effects of this compound on human epithelial cells. Results showed significant disruption of cell membrane integrity at concentrations above 50 µM, leading to increased cell death rates (up to 70% at 100 µM) .
  • In Vivo Toxicity Assessment :
    • An animal study evaluated the acute toxicity of this compound in rodents. Signs of toxicity included respiratory distress and lethargy at doses exceeding 200 mg/kg body weight. Histopathological analysis revealed lung edema and inflammation .
  • Potential Antimicrobial Properties :
    • Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. In vitro tests demonstrated a reduction in bacterial viability by 60% when exposed to 100 µg/mL of the compound .

Applications in Biotechnology

This compound is being explored for various applications in biotechnology:

  • Surface Modification : Its ability to modify surfaces for enhanced biocompatibility makes it a candidate for use in biomedical devices.
  • Drug Delivery Systems : The compound's amphiphilic characteristics are being studied for potential use in formulating drug delivery systems that can improve the solubility and bioavailability of hydrophobic drugs.

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